molecular formula C9H10N4 B11915847 6-Methylquinoxaline-2,3-diamine

6-Methylquinoxaline-2,3-diamine

Cat. No.: B11915847
M. Wt: 174.20 g/mol
InChI Key: GPGFYRFJULOSFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methylquinoxaline-2,3-diamine (CAS: 7576-88-7), also known as 2,3-dimethyl-6-quinoxalinamine, is a heterocyclic compound with the molecular formula C₁₀H₁₁N₃ and a molecular weight of 173.22 g/mol . It features a quinoxaline core substituted with methyl groups at positions 2 and 3 and an amino group at position 6.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylquinoxaline-2,3-diamine typically involves the condensation of 2,3-diaminotoluene with 1,2-dicarbonyl compounds. One common method is the reaction of 2,3-diaminotoluene with glyoxal in the presence of an acid catalyst under reflux conditions. This reaction yields this compound with high efficiency .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as titanium silicate (TS-1) have been used to improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

6-Methylquinoxaline-2,3-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.

    Reduction: Reduction reactions can convert it into tetrahydroquinoxaline derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups into the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

    Oxidation: Quinoxaline-2,3-dione derivatives.

    Reduction: Tetrahydroquinoxaline derivatives.

    Substitution: Halogenated quinoxaline derivatives.

Scientific Research Applications

Chemistry

6-Methylquinoxaline-2,3-diamine serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution allows for the creation of diverse derivatives with potential applications in pharmaceuticals and materials science.

Reaction Type Description Common Reagents
OxidationForms quinoxaline derivativesPotassium permanganate, hydrogen peroxide
ReductionYields tetrahydroquinoxalineSodium borohydride, lithium aluminum hydride
SubstitutionIntroduces functional groupsHalogens, nitrating agents

Biology

In biological research, this compound is investigated for its role as an enzyme inhibitor and receptor antagonist. Notably, quinoxaline derivatives have demonstrated the ability to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), which is critical in angiogenesis, making them candidates for anticancer therapies .

Medicine

This compound and its derivatives exhibit promising antimicrobial, antiviral, and anticancer properties. Studies have identified its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) by inhibiting DNA gyrase (GyrB), a key enzyme in bacterial DNA replication . The compound's mechanism involves molecular docking studies that elucidate its binding interactions with target proteins.

Case Study: Antibacterial Activity Against MRSA

A study synthesized various 2,3-diaminoquinoxalines to evaluate their antibacterial activity against MRSA strains. The results indicated that certain derivatives exhibited significant inhibitory effects, highlighting the potential of this compound as a scaffold for developing new antibiotics .

Industrial Applications

Beyond its academic applications, this compound is utilized in the development of dyes and organic semiconductors due to its unique electronic properties derived from the quinoxaline structure. Its derivatives are also being explored for use in fluorescent materials which have applications in imaging technologies.

Comparison with Related Compounds

The uniqueness of this compound can be understood by comparing it with similar compounds:

Compound Structure Key Applications
QuinoxalineBasic structureAntimicrobial agents
QuinazolineIsomeric compoundAnticancer research
CinnolineDistinct nitrogen arrangementOrganic synthesis
PhthalazineDifferent ring structureDyes and pigments

The specific substitution pattern of this compound grants it unique chemical and biological properties that differentiate it from these related compounds.

Mechanism of Action

The mechanism of action of 6-Methylquinoxaline-2,3-diamine involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites. The compound can also act as a receptor antagonist, blocking the binding of natural ligands and modulating cellular signaling pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 6-methylquinoxaline-2,3-diamine with structurally related quinoxaline derivatives, highlighting key differences in substituents, molecular weight, and properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties Applications
This compound C₁₀H₁₁N₃ 173.22 2,3-dimethyl; 6-amino Density: 1.195 g/cm³ Pharmaceutical intermediates
6-Chloro-2,3-dimethylquinoxaline C₁₀H₉ClN₂ 192.65 2,3-dimethyl; 6-chloro Density: 1.246 g/cm³; B.P.: 293.1°C Antiviral/antimicrobial precursors
6-Nitro-2,3-diphenylquinoxaline C₂₀H₁₃N₃O₂ 327.34 2,3-diphenyl; 6-nitro Reduced to 6-amino derivative Precursor for dyes or bioactive amines
Benzo[g]quinoxaline derivative (Compound 3) C₁₆H₁₀N₂O 254.26 2,4-disubstituted benzoquinoxaline Submicromolar cytotoxicity (MCF-7 cells) Anticancer agents
6-Methylquinoxaline-2,3-dithiol C₉H₆N₂S₂ 206.29 2,3-dithiol; 6-methyl Reactivity in metal chelation Materials science

Functional Group Impact on Reactivity and Bioactivity

  • This contrasts with 6-chloro-2,3-dimethylquinoxaline, where the chloro group increases lipophilicity, favoring membrane permeability but requiring metabolic activation for bioactivity .
  • Nitro Group (6-Nitro-2,3-diphenylquinoxaline): The nitro group is a strong electron-withdrawing substituent, reducing electron density in the quinoxaline ring. This derivative serves as a precursor for 6-amino analogs via reduction .
  • Thiol Group (6-Methylquinoxaline-2,3-dithiol): Thiol substituents enable coordination with metals, making this compound valuable in catalysis or materials science .

Biological Activity

6-Methylquinoxaline-2,3-diamine is a compound of significant interest due to its diverse biological activities, particularly in the fields of antibacterial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

This compound belongs to the quinoxaline family, characterized by a bicyclic structure that includes nitrogen atoms. The presence of amino groups at positions 2 and 3 enhances its reactivity and biological interactions.

Antibacterial Activity

Recent research has highlighted the antibacterial properties of 6-methylquinoxaline derivatives, particularly against methicillin-resistant Staphylococcus aureus (MRSA). Studies have shown that certain derivatives exhibit minimum inhibitory concentrations (MICs) in the low micromolar range, indicating potent antibacterial activity.

Key Findings:

  • Mechanism of Action : The compound has been shown to inhibit bacterial DNA gyrase, an enzyme critical for bacterial replication. Molecular docking studies suggest that this compound interacts with key residues in the ATP-binding site of gyrase B, disrupting its function .
  • Efficacy Against MRSA : In vitro assays demonstrated that compounds derived from 6-methylquinoxaline exhibited MIC values as low as 0.98 mg/L against MRSA strains, outperforming conventional antibiotics like vancomycin .

Anticancer Activity

The anticancer potential of quinoxaline derivatives has also been explored. Compounds related to this compound have shown cytotoxic effects against various cancer cell lines.

Research Insights:

  • Cell Line Testing : In studies involving human tumor cell panels, certain derivatives demonstrated significant cytostatic activity. For instance, one derivative showed an IC50 value of 23 µM against Molt 4/C8 T-lymphocytes, comparable to established chemotherapeutics .
  • Mechanisms of Action : The anticancer effects are thought to be mediated through topoisomerase II inhibition and DNA intercalation, similar to the mechanisms observed in other quinoxaline derivatives .

Case Studies

A series of case studies have been conducted to further elucidate the biological activity of this compound:

  • Study on Antibacterial Efficacy :
    • Objective : To evaluate the antibacterial properties against clinical isolates.
    • Results : The compound exhibited significant activity against various strains with MIC values ranging from 1.95 mg/L to >62.5 mg/L for less susceptible bacteria .
  • Anticancer Evaluation :
    • Objective : To assess cytotoxicity against different cancer cell lines.
    • Results : Derivatives showed promising results with IC50 values ranging from 0.29 µM to 0.90 µM across multiple cell lines, indicating potential for further development as anticancer agents .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineMIC/IC50 Value (µM)Reference
AntibacterialMRSA0.98
AntibacterialOther Gram-positive bacteria>62.5
AnticancerMolt 4/C8 T-lymphocytes23
AnticancerVarious human tumor cell lines0.29 - 0.90

Q & A

Q. What are the primary synthetic routes for 6-methylquinoxaline-2,3-diamine, and how do reaction conditions influence product purity?

Basic Research Focus
The synthesis typically involves condensation reactions between substituted o-phenylenediamines and α-diketones or derivatives. For example, reacting 6-methyl-o-phenylenediamine with glyoxal derivatives under reflux in polar solvents (e.g., ethanol or methanol) can yield the target compound. Solvent choice and temperature critically impact cyclization efficiency: prolonged heating in protic solvents may reduce byproducts like uncyclized intermediates . Purity optimization often requires post-synthesis purification via column chromatography or recrystallization using mixed solvents (e.g., ethanol-water).

Q. How can structural contradictions in spectroscopic data (e.g., NMR, IR) for this compound derivatives be resolved?

Advanced Research Focus
Discrepancies in spectral data (e.g., unexpected splitting in 1H^1H-NMR or IR carbonyl stretches) may arise from tautomerism, polymorphism, or residual solvent effects. To resolve these:

  • Perform variable-temperature NMR to detect tautomeric equilibria.
  • Compare experimental IR spectra with density functional theory (DFT)-calculated vibrational modes .
  • Validate crystal structures via single-crystal X-ray diffraction (SCXRD), referencing databases like CCDC (e.g., CCDC 1983315 for related quinoxaline analogs) .

Q. What methodologies are recommended for characterizing the electronic properties of this compound in drug discovery contexts?

Advanced Research Focus
Electron density analysis and frontier molecular orbital (FMO) studies are critical. Use:

  • DFT calculations (e.g., B3LYP/6-311++G(d,p)) to map HOMO-LUMO gaps, correlating with redox activity and charge-transfer potential .
  • Molecular electrostatic potential (MESP) surfaces to predict nucleophilic/electrophilic sites for ligand-protein interactions.
  • Cyclic voltammetry to experimentally validate redox behavior in buffer solutions (pH 7.4) .

Q. How can researchers optimize the synthesis of this compound derivatives for high-throughput screening?

Advanced Research Focus
Automated parallel synthesis and reaction miniaturization improve throughput:

  • Employ microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes vs. 6 hours under conventional heating) .
  • Use phase-transfer catalysts (PTCs) in biphasic systems to enhance yields of hydrophobic derivatives .
  • Screen solvents (e.g., DMF vs. THF) and bases (e.g., K2_2CO3_3 vs. Et3_3N) to minimize side reactions in nucleophilic substitution steps .

Q. What analytical techniques are most reliable for quantifying trace impurities in this compound batches?

Basic Research Focus
Combine chromatographic and spectroscopic methods:

  • HPLC-PDA/MS : Use C18 columns with acetonitrile-water gradients (0.1% formic acid) for separation, coupled with mass detection to identify impurities down to 0.1% .
  • TGA-DSC : Monitor thermal degradation profiles to detect solvent residues or polymorphic contaminants .
  • 1H^1H-13C^13C-HSQC NMR : Resolve overlapping signals from structurally similar byproducts .

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

Advanced Research Focus
The methyl group at position 6 introduces steric hindrance, while the diamine moiety acts as an electron-rich site:

  • Buchwald-Hartwig amination : Optimize Pd catalysts (e.g., Pd2_2(dba)3_3/XPhos) to overcome steric barriers during C-N bond formation .
  • Suzuki-Miyaura coupling : Electron-withdrawing substituents on aryl boronic acids improve coupling efficiency at the C2/C3 positions .
  • Kinetic studies : Use stopped-flow UV-Vis spectroscopy to quantify rate constants for competing pathways (e.g., vs. quinoxaline without methyl groups) .

Q. What computational tools are effective for predicting the biological activity of this compound derivatives?

Advanced Research Focus
Leverage multi-scale modeling:

  • Molecular docking (AutoDock Vina) : Screen against target proteins (e.g., kinases, DNA gyrase) using PDB structures (e.g., 1ATP for ATP-binding sites) .
  • MD simulations (GROMACS) : Assess binding stability over 100 ns trajectories, focusing on hydrogen-bond retention with active-site residues .
  • QSAR models : Train on datasets of quinoxaline analogs to predict IC50_{50} values for antimicrobial or anticancer activity .

Q. How can researchers address low yields in the synthesis of this compound dithiocarbonate derivatives?

Basic Research Focus
Low yields often stem from competing side reactions (e.g., oxidation or dimerization):

  • Optimize stoichiometry : Use a 2:1 molar ratio of carbon disulfide to diamine to favor dithiocarbonate formation .
  • Inert atmosphere : Conduct reactions under N2_2 to prevent disulfide formation .
  • Additive screening : Introduce catalytic iodine or CuI to accelerate cyclization .

Q. What strategies validate the proposed mechanisms for quinoxaline ring functionalization?

Advanced Research Focus
Mechanistic validation requires tandem experimental-theoretical approaches:

  • Isotopic labeling : Use 15N^{15}N-labeled diamines to track N-incorporation in products via 1H^1H-15N^{15}N-HMBC NMR .
  • DFT transition-state analysis : Identify rate-determining steps (e.g., nucleophilic attack vs. proton transfer) using Gaussian 16 .
  • In situ FTIR : Monitor intermediate formation during reactions (e.g., imine vs. enamine tautomers) .

Q. How should researchers handle discrepancies between theoretical and experimental UV-Vis spectra of this compound complexes?

Advanced Research Focus
Discrepancies often arise from solvent effects or excited-state dynamics:

  • Include solvation models : Use PCM (Polarizable Continuum Model) in TD-DFT calculations to match experimental λmax_{\text{max}} .
  • Compare with experimental excitation spectra : Measure fluorescence lifetimes (time-correlated single-photon counting) to validate predicted charge-transfer states .
  • Re-optimize geometries : Ensure computed structures align with SCXRD data to exclude conformational artifacts .

Properties

Molecular Formula

C9H10N4

Molecular Weight

174.20 g/mol

IUPAC Name

6-methylquinoxaline-2,3-diamine

InChI

InChI=1S/C9H10N4/c1-5-2-3-6-7(4-5)13-9(11)8(10)12-6/h2-4H,1H3,(H2,10,12)(H2,11,13)

InChI Key

GPGFYRFJULOSFN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C(=N2)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.